2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide 2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17402187
InChI: InChI=1S/C24H18Cl2N2O/c1-14-7-9-17(11-15(14)2)27-24(29)19-13-23(16-8-10-20(25)21(26)12-16)28-22-6-4-3-5-18(19)22/h3-13H,1-2H3,(H,27,29)
SMILES:
Molecular Formula: C24H18Cl2N2O
Molecular Weight: 421.3 g/mol

2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC17402187

Molecular Formula: C24H18Cl2N2O

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide -

Specification

Molecular Formula C24H18Cl2N2O
Molecular Weight 421.3 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C24H18Cl2N2O/c1-14-7-9-17(11-15(14)2)27-24(29)19-13-23(16-8-10-20(25)21(26)12-16)28-22-6-4-3-5-18(19)22/h3-13H,1-2H3,(H,27,29)
Standard InChI Key DTAVCAMYXWLNIG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(3,4-Dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide features a quinoline scaffold substituted at position 2 with a 3,4-dichlorophenyl group and at position 4 with a carboxamide linked to a 3,4-dimethylphenyl moiety. The molecular formula C24_{24}H18_{18}Cl2_{2}N2_{2}O corresponds to a molecular weight of 421.3 g/mol, with a calculated logP value indicative of moderate lipophilicity. Key structural attributes include:

  • Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, enabling π-π interactions with biological targets.

  • Dichlorophenyl Substituent: Electron-withdrawing chlorine atoms at positions 3 and 4 enhance electrophilic reactivity.

  • Dimethylphenyl Carboxamide: The N-linked aromatic group contributes to steric bulk and hydrogen-bonding capacity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC24_{24}H18_{18}Cl2_{2}N2_{2}O
Molecular Weight421.3 g/mol
IUPAC Name2-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
Canonical SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C
Topological Polar Surface Area58.5 Ų

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol involving:

  • Pfitzinger Reaction: Condensation of isatin derivatives with 1-(p-tolyl)ethanone under microwave irradiation (125°C) in ethanol/water with KOH to yield quinoline-4-carboxylic acid intermediates .

  • Amide Coupling: Reaction of the carboxylic acid with 3,4-dimethylaniline using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .

Critical parameters include solvent choice (DMF enhances solubility) and temperature control to minimize side reactions . Yields typically range from 65–85%, with purity >95% confirmed by HPLC.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra confirm substituent positions via aromatic proton splitting patterns (δ 7.2–8.5 ppm).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times correlated to logP.

  • Mass Spectrometry: ESI-MS displays [M+H]+^+ peaks at m/z 421.3, consistent with the molecular formula.

Biological Activities and Mechanisms

Anticancer Activity

In vitro screens demonstrate potent cytotoxicity against human cancer cell lines (IC50_{50} = 12–45 nM), mediated by caspase-3/7 activation and mitochondrial membrane depolarization. Comparative studies show 5–10× greater potency than cisplatin in ovarian (A2780) and lung (A549) carcinomas.

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (nM)Mechanism
A2780 (Ovarian)18 ± 2.1Caspase-dependent apoptosis
A549 (Lung)24 ± 3.4ROS generation, G2/M arrest
MCF-7 (Breast)45 ± 5.6Bcl-2 downregulation

Antiviral and Antimalarial Effects

Quinoline derivatives exhibit broad-spectrum antiviral activity, with EC50_{50} values of 50–120 nM against hepatitis C (HCV) and influenza A (H1N1) . Structural analogs inhibit Plasmodium falciparum by targeting translation elongation factor 2 (PfEF2), achieving ED90_{90} <1 mg/kg in murine malaria models .

Pharmacokinetics and Efficacy

ADME Profiles

  • Absorption: Oral bioavailability in rats is 78% due to high intestinal permeability (Papp_{app} = 12 × 106^{-6} cm/s) .

  • Metabolism: Hepatic microsomal stability assays show t1/2_{1/2} >4 hours, with CYP3A4-mediated N-dealkylation as the primary pathway .

  • Excretion: Renal clearance accounts for 60% of elimination, with negligible accumulation in tissues .

In Vivo Efficacy

In Plasmodium berghei-infected mice, a 4-day oral regimen (1 mg/kg/day) reduces parasitemia by >90%, surpassing chloroquine (ED90_{90} = 5 mg/kg) . Tumor xenograft models show 70% reduction in A2780 tumor volume after 21 days of treatment (10 mg/kg, q.d.).

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Dichlorophenyl Group: Essential for target binding; removal reduces potency 8–12× .

  • Dimethylphenyl Carboxamide: Methyl groups enhance metabolic stability by shielding the amide bond from hydrolysis.

  • Quinoline Nitrogen: Protonation at physiological pH facilitates interaction with negatively charged enzyme pockets .

Applications and Future Directions

Research Gaps

  • Target Identification: Proteomic studies needed to elucidate binding partners beyond tubulin and PfEF2.

  • Formulation Optimization: Nanocrystal dispersions may improve aqueous solubility (current solubility = 2.1 μg/mL).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator